molecular formula C12H14ClN3S B479111 N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine CAS No. 609823-03-2

N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine

Cat. No. B479111
CAS RN: 609823-03-2
M. Wt: 267.78g/mol
InChI Key: WOTLAVBCFSHUID-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine, also known as CP-154,526, is a synthetic compound that has been extensively studied for its potential therapeutic applications. The compound belongs to the class of thiadiazoles, which have been widely used in medicinal chemistry due to their diverse biological activities. CP-154,526 has been shown to have potent anxiolytic and antidepressant effects in preclinical studies, making it a promising candidate for the treatment of anxiety and mood disorders.

Scientific Research Applications

  • Antiviral Activity : Compounds derived from 4-chlorobenzoic acid, including 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, have been synthesized and shown to possess anti-tobacco mosaic virus activity (Chen et al., 2010).

  • Corrosion Inhibition : Derivatives like 2-amino-4-(4-chlorophenyl)-thiazole and similar compounds have been studied for their effectiveness in inhibiting corrosion of iron, using quantum chemical parameters and molecular dynamics simulations (Kaya et al., 2016).

  • Spectroscopic Identification : A series of compounds containing the 1,3,4-thiadiazole unit, like 4-n-propoxy benzoic acid derivatives, have been synthesized and their structures confirmed by various spectroscopic methods (Azeez & Hamad, 2017).

  • Anti-Inflammatory and Analgesic Activities : Novel N-(5-substituted phenyl1,3,4-thiadiazol-2-yl) acridin-9-amine derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic activities (Kothamunireddy & Galla, 2021).

  • Improved Synthesis Methods : Studies have been conducted on the improved synthesis of 5-(benzylthio)-1,3,4-thiadiazol-2-amine derivatives, including the use of ultrasound-assisted methods, providing insights into the efficiency of synthesis processes (Erdogan, 2018).

  • Antibacterial Agents : Synthesis and QSAR studies of derivatives like 5-(4-chlorobenzyl)-N-aryl-1,3,4-thiadiazol-2-amines have been conducted to explore their potential as antibacterial agents (Desai et al., 2008).

  • Antimicrobial and Antiproliferative Properties : Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine have been synthesized and tested for different biological properties, showing antimicrobial activity and DNA protective ability against oxidative damage (Gür et al., 2020).

  • Insecticidal Activity : Novel 1,3,4-thiadiazole and 1,3,4-thiadiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their insecticidal activity against cotton leaf worm (Ismail et al., 2021).

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-5-propyl-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3S/c1-2-3-11-15-16-12(17-11)14-8-9-4-6-10(13)7-5-9/h4-7H,2-3,8H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTLAVBCFSHUID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN=C(S1)NCC2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chlorobenzyl)-5-propyl-1,3,4-thiadiazol-2-amine

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